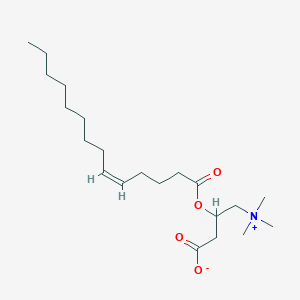
cis-5-Tetradecenoylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-Tetradecenoylcarnitine: is an acylcarnitine, specifically an ester of cis-5-tetradecenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is one of the many acylcarnitines found in the human body and has been studied for its involvement in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-tetradecenoylcarnitine typically involves the esterification of cis-5-tetradecenoic acid with carnitine. This reaction can be catalyzed by various agents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH to ensure the stability of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor fatty acid, followed by chemical or enzymatic esterification. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Transport into Mitochondria
The compound is shuttled across the mitochondrial inner membrane via carnitine-acylcarnitine translocase (CACT) . This step is critical for β-oxidation .
| Parameter | Value |
|---|---|
| Transport Mechanism | Antiport exchange with free carnitine |
| Energy Requirement | ATP-independent |
| Inhibitors | Malonyl-CoA (downregulates CPT I, limiting substrate availability) |
Degradation via β-Oxidation
In the mitochondrial matrix, this compound is reconverted to cis-5-tetradecenoyl-CoA by carnitine palmitoyltransferase II (CPT II) . Subsequent β-oxidation involves four enzymatic steps per cycle :
Reaction Sequence
-
Dehydrogenation :
-
Hydration :
-
Oxidation :
-
Thiolysis :
Key Modifications
-
The cis-5 double bond requires isomerization by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA for β-oxidation to proceed .
-
Accumulation of this compound in VLCAD deficiency confirms its role as a β-oxidation intermediate .
Pathological Reactions in Metabolic Disorders
Altered levels of this compound correlate with impaired fatty acid oxidation (FAO):
Analytical Detection Methods
Quantification of this compound relies on mass spectrometry:
| Technique | Sensitivity | Applications |
|---|---|---|
| HILIC-HRMS | 0.1–1.0 ng/mL | Large-scale metabolomics studies |
| LC-MS/MS | 0.5–5.0 ng/mL | Clinical diagnostics for FAO disorders |
Research Findings
-
Weight Loss Studies : Mild caloric restriction increases plasma this compound by 15–20%, linked to elevated free fatty acids and reduced visceral fat .
-
Drug Targets : Modulating CPT I activity or enhancing VLCAD function could normalize acylcarnitine levels in metabolic diseases .
Structural Reactivity
The ester bond between carnitine and cis-5-tetradecenoic acid is hydrolyzed by plasma esterases, releasing free carnitine . This non-enzymatic degradation is minimal under physiological pH .
Wissenschaftliche Forschungsanwendungen
cis-5-Tetradecenoylcarnitine has been studied extensively in various fields:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in mitochondrial function and energy metabolism.
Medicine: Potential biomarker for metabolic disorders, including diabetes and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents
Wirkmechanismus
cis-5-Tetradecenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in this pathway, including carnitine palmitoyltransferase I and II .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-4-Decenoylcarnitine
- 3,5-Tetradecadiencarnitine
- L-Octanoylcarnitine
Uniqueness
cis-5-Tetradecenoylcarnitine is unique due to its specific structure, which influences its interaction with metabolic enzymes and transport proteins. Its distinct double bond position (cis-5) differentiates it from other acylcarnitines, affecting its biochemical properties and metabolic roles .
Eigenschaften
CAS-Nummer |
835598-21-5 |
|---|---|
Molekularformel |
C21H39NO4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-tetradec-5-enoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3 |
InChI-Schlüssel |
NNCBVXBBLABOCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomerische SMILES |
CCCCCCCC/C=C/CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















